1,8-Dioxaspiro[4.5]decan-2-ylmethanamine
Description
1,8-Dioxaspiro[4.5]decan-2-ylmethanamine is a spirocyclic compound featuring a 1,8-dioxaspiro[4.5]decane core with a methanamine substituent at the 2-position. Its molecular formula is C₉H₁₇NO₂, and it is commonly utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The hydrochloride salt form (CAS 2126161-22-4) has a molecular weight of 207.7 g/mol and is stored at room temperature as a powdered solid . Safety protocols emphasize avoiding skin/eye contact and ensuring adequate ventilation during handling .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7,10H2 |
InChI Key |
GJHCOUGIAOWFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOCC2)OC1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine source in the presence of a reducing agent. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The dioxaspiro moiety may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (Compound 9)
- Molecular Formula: C₁₉H₂₉NO₅
- Key Features: Incorporates a 2,6-dimethoxyphenoxyethyl group, enhancing aromatic interactions.
- Synthesis : Purified via silica gel chromatography (54% yield), confirmed by ¹H/¹³C NMR .
- Applications : Investigated for biological activity, though specific targets remain undisclosed .
[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine
- Molecular Formula: C₁₇H₂₅NO₄
- Key Features : Aryl-substituted spirocycle with 3,4-dimethoxyphenyl group, increasing steric bulk and lipophilicity.
- Data : Molecular weight 307.39 g/mol; ChemSpider ID 21540838 .
- Applications: Potential use in drug discovery due to aryl group’s pharmacophore compatibility .
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine
- Molecular Formula : C₁₄H₂₀N₂O₂
- Data : Molecular weight 248.32 g/mol; CAS 2344677-50-3 .
- Applications: Likely used in catalysis or as a ligand in organometallic chemistry .
Functional Group Variants
1,8-Dioxaspiro[4.5]decan-4-amine
{1,8-Dioxaspiro[4.5]decan-2-yl}methanesulfonamide
- Molecular Formula: C₉H₁₇NO₄S
- Key Features : Sulfonamide substituent enhances acidity and hydrogen-bonding capacity.
- Applications : Labeled as a "versatile small molecule scaffold" for drug discovery .
Physicochemical Properties
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